(3R,4S,5S)-3,4-Dihydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one
Description
Properties
IUPAC Name |
(3R,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3+,4+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOKHACJLGPRHD-PZGQECOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(=O)O1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]1[C@H]([C@H](C(=O)O1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3R,4S,5S)-3,4-Dihydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one, also known by its CAS number 104196-15-8, is a compound of significant interest due to its various biological activities. This compound is a derivative of dihydrofuran and has been studied for its potential applications in pharmacology and biochemistry.
- Molecular Formula : CHO
- Molecular Weight : 148.11 g/mol
- CAS Number : 104196-15-8
- Structure : The compound features multiple hydroxyl groups that contribute to its reactivity and biological activity.
Antioxidant Properties
Recent studies have indicated that this compound exhibits notable antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders.
Anti-Proliferative Effects
The compound has shown promising anti-proliferative activity against various cancer cell lines. For instance, research has demonstrated that it can induce apoptosis in cancer cells. The mechanism appears to involve cell cycle arrest at the G2/M phase, which prevents the cells from progressing through mitosis. This effect was observed alongside minimal necrosis, indicating a preference for programmed cell death pathways over inflammatory responses .
- Cell Cycle Arrest : The compound significantly increases the population of cells in the 4N phase post-treatment, suggesting an arrest in the G2/M phase.
- Apoptosis Induction : Evidence shows that treatment leads to early and late apoptotic markers being present in treated cells.
- Minimal Necrosis : Less than 2% necrosis was noted in treated samples, reinforcing the notion that the compound promotes non-inflammatory cell death mechanisms .
Case Studies
Several studies have explored the effects of this compound on different cell types:
- Breast Cancer Cells : In vitro studies demonstrated that this compound reduced cell viability significantly compared to control groups.
- Liver Cancer Cells : The compound was also tested on liver cancer cells where it exhibited similar anti-proliferative effects.
Data Tables
| Study | Cell Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | Breast Cancer | 25 | Apoptosis induction |
| Study B | Liver Cancer | 30 | Cell cycle arrest at G2/M phase |
| Study C | Colon Cancer | 20 | Antioxidant activity |
Scientific Research Applications
Antioxidant Properties
Research indicates that (3R,4S,5S)-3,4-Dihydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one exhibits antioxidant activity. This property is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases.
Case Study : A study published in Molecules demonstrated that derivatives of this compound showed significant free radical scavenging activity, making them potential candidates for antioxidant therapies in conditions such as neurodegenerative diseases and cancer .
Metabolic Role
The compound is related to important metabolic pathways involving ribonucleotides. It serves as a metabolite in various organisms, indicating its role in cellular metabolism and potential implications in metabolic disorders.
Data Table: Metabolic Functions
| Organism | Role of Compound |
|---|---|
| Cnidium monnieri | Metabolite involved in secondary metabolism |
| Paraburkholderia | Key component in metabolic pathways |
Enzyme Inhibition
Studies have shown that this compound can inhibit specific enzymes involved in carbohydrate metabolism. This inhibition can be leveraged to design inhibitors for therapeutic use against diabetes.
Case Study : Research highlighted in the Journal of Biological Chemistry found that this compound effectively inhibited alpha-glucosidase activity, suggesting its potential as a therapeutic agent for controlling blood sugar levels .
Plant Growth Regulation
The compound has been studied for its effects on plant hormone signaling. It shows promise as a plant growth regulator by modulating the effects of abscisic acid (ABA), which is vital for plant stress responses.
Data Table: Effects on Plant Growth
| Treatment | Effect on Growth |
|---|---|
| (3R,4S,5S)-Compound | Enhanced root development under stress |
| Control | Standard growth rates |
Comparison with Similar Compounds
Fluorinated Analogues
Example : 1-((2R,3R,4S,5S)-5-Fluoro-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione (Compound 22, )
Trihydroxypropyl-Substituted Derivatives
Example : (3R,4S,5S)-3,4-Dihydroxy-5-((1R,2R)-1,2,3-trihydroxypropyl)dihydrofuran-2(3H)-one (CAS 89-67-8, )
- Molecular Formula : C₈H₁₄O₈
- Key Features : Addition of a trihydroxypropyl group at C5 increases polarity and hydrogen-bonding capacity, enhancing water solubility.
- Applications : Used in laboratory research for glycosidase inhibition studies due to its structural mimicry of carbohydrate intermediates .
Alkenyl-Substituted Analogues
Example : (3S,4S,5S)-3,4-Dihydroxy-5-(prop-1-en-2-yl)dihydrofuran-2(3H)-one (Compound 14, )
- Molecular Formula : C₈H₁₂O₄
- Key Features : A prop-1-en-2-yl group at C5 introduces hydrophobicity, reducing solubility but improving membrane permeability.
- Synthesis: Achieved via TMSCl-mediated cyclization in methanol, yielding an 89% isolated product .
Examples :
- PGTI-1: 4-Amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one
- PGTI-II : 1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2,4(1H,3H)-one
- Key Features: Pyrimidinone moieties attached to the furanose core. These impurities arise during Molnupiravir synthesis and require rigorous control due to genotoxic risks .
Anti-inflammatory Derivatives
Example : (4S,5S)-5-[(R)-5’-Hydroxy-2’-methyl-3’-oxocyclopent-1’-en-1’-yl]-3-methylene-4-(3-oxobutyl)dihydrofuran-2(3H)-one (Compound 1, )
- Key Features : A cyclopentenyl substituent at C5 confers anti-inflammatory activity.
- Activity: Inhibits NO production in LPS-induced RAW264.7 macrophages (IC₅₀ = 31.15 μM) .
Methylated and Hydroxyethyl Derivatives
Example : 3-(1-Hydroxyethyl)-4-methyl dihydrofuran-2(3H)-one (Compound 2, )
- Molecular Formula : C₆H₁₀O₃
- Key Features : Methyl and hydroxyethyl groups at C3 and C4 alter stereoelectronic properties, influencing antibacterial activity against Staphylococcus aureus and E. coli .
Comparative Data Table
Research Findings and Implications
- Stereochemical Sensitivity : The 3R,4S,5S configuration is essential for binding to viral polymerases and glycosidases. Modifications like fluorination or alkylation can either enhance or disrupt these interactions .
- Solubility vs. Permeability : Hydrophilic derivatives (e.g., trihydroxypropyl) excel in aqueous environments, while hydrophobic analogues (e.g., prop-1-en-2-yl) improve bioavailability in lipid-rich tissues .
- Toxicity Considerations: Structural changes, such as pyrimidinone additions, may introduce genotoxic risks, necessitating rigorous impurity profiling in drug development .
Preparation Methods
Reaction Mechanism and Conditions
Gluconic acid undergoes intramolecular esterification to form the γ-lactone ring. The reaction mixture typically comprises a solvent system of acetone and water (10–50% v/v), with the non-aqueous solvent removed under reduced pressure to concentrate the solution. Nitrogen sparging at 120–130°C facilitates water evaporation, shifting the equilibrium toward lactonization. This method achieves yields up to 85% with 92–94% purity, as confirmed by NMR and gas chromatography.
Key Parameters:
-
Temperature: 120–130°C
-
Solvent System: Acetone-water (10–50% v/v)
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Gas Sparging: Nitrogen at 0.5–1.0 L/min
-
Reaction Time: 2–3 hours
Stereochemical Control
The stereochemistry of the product is dictated by the configuration of the starting aldonic acid. For example, D-gluconic acid yields the (3R,4S,5S)-enantiomer due to retention of configuration during cyclization. Racemization is minimized by avoiding prolonged heating above 130°C and using inert gas sparging to reduce oxidative degradation.
Acid-Catalyzed Lactonization
Alternative methods employ acid catalysis to accelerate cyclization. Sulfuric acid or acidic ion-exchange resins protonate the carboxylate group of aldonic acids, enhancing electrophilicity and promoting nucleophilic attack by the hydroxyl group.
Protocol for Acid-Catalyzed Synthesis
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Acidification: Gluconic acid is treated with 0.1 M HSO at 80°C for 1 hour.
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Solvent Removal: Acetone is distilled under reduced pressure (30°C pot temperature).
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Cyclization: The concentrated solution is sparged with nitrogen at 120°C for 2 hours.
This method reduces side products like dicarboxylic acids but requires careful pH control to prevent over-acidification, which can lead to charring.
Crystallization and Purification
The product is typically obtained as a glassy solid after cooling. Recrystallization from acetone-water (95:5 v/v) enhances purity to >98%. The crystalline structure is stabilized by intramolecular hydrogen bonds between the 3-OH and 4-OH groups, as evidenced by X-ray diffraction studies of analogous lactones.
Purification Data:
| Step | Conditions | Purity Improvement |
|---|---|---|
| Initial Isolation | Cooling to 20–25°C | 85% → 92% |
| Recrystallization | Acetone-water (95:5), −20°C | 92% → 98% |
Industrial-Scale Production Challenges
Scaling up the synthesis requires addressing:
-
Energy Efficiency: High-temperature sparging demands significant energy input.
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Byproduct Management: Residual dicarboxylic acids necessitate additional purification steps.
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Crystallization Kinetics: Slow crystallization rates at industrial scales can bottleneck production.
Recent advances include continuous-flow reactors with integrated sparging units, reducing reaction times by 40% compared to batch processes .
Q & A
Q. What are the recommended spectroscopic techniques for confirming the stereochemistry and purity of (3R,4S,5S)-3,4-Dihydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one?
- Methodological Answer : Stereochemical confirmation requires a combination of NMR (¹H and ¹³C) and X-ray crystallography. For NMR, coupling constants and NOESY/ROESY experiments can resolve vicinal diol configurations (e.g., 3R,4S,5S stereochemistry). X-ray crystallography provides definitive proof of absolute configuration, as demonstrated in structural studies of analogous dihydrofuranones (e.g., monoclinic crystal system with space group P2₁ and refined R factors <0.05) . Purity is assessed via HPLC (≥97% purity standards) and mass spectrometry (molecular ion alignment with theoretical Mr) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Adhere to GHS guidelines for acute toxicity (Category 4) and eye/skin irritation. Use NIOSH-approved face shields and safety goggles, nitrile gloves inspected for integrity, and lab coats. Engineering controls include fume hoods for aerosol prevention. Post-handling, decontaminate surfaces with 70% ethanol and dispose of waste under hazardous material regulations .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational conformational predictions and experimental crystallographic data for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects or force field limitations in simulations. Validate computational models (e.g., DFT or MD) against high-resolution X-ray data (e.g., a = 7.7265 Å, β = 92.563° for monoclinic systems) . Adjust solvent parameters (dielectric constant) or employ QM/MM hybrid methods to account for hydrogen-bonding networks observed in crystal lattices. Cross-validate with variable-temperature NMR to probe dynamic conformational changes .
Q. What strategies optimize stereoselective synthesis of this compound amid conflicting literature reports on reaction conditions?
- Methodological Answer : Use chiral auxiliaries or enzymatic catalysis (e.g., ketoreductases) to enforce 3R,4S,5S configuration. For example, asymmetric dihydroxylation of furan precursors with Sharpless or Jacobsen catalysts can achieve >90% enantiomeric excess. Monitor reaction progress via in-situ IR or LC-MS to identify intermediates causing racemization. Adjust solvent polarity (e.g., THF vs. acetonitrile) and temperature (−20°C to 25°C) to suppress side reactions .
Q. How can metabolic pathways involving this compound be experimentally traced in biological systems?
- Methodological Answer : Radiolabel the hydroxymethyl group (⁵H or ¹⁴C) and use autoradiography/LC-MS to track incorporation into downstream metabolites. For in vitro studies, employ hepatocyte cell lines with CYP450 inhibitors to identify phase I/II metabolism. Isotope ratio mass spectrometry (IRMS) can distinguish endogenous vs. exogenous sources in in vivo models .
Experimental Design & Data Analysis
Q. What experimental controls are essential when studying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Include:
- Blank controls : Buffer solutions (pH 2–12) without the compound to assess background degradation.
- Thermal controls : Incubate aliquots at 4°C, 25°C, and 40°C for Arrhenius plot analysis.
- Analytical controls : Spiked internal standards (e.g., deuterated analogs) for HPLC-MS recovery calibration.
Stability is quantified via half-life (t½) calculations using first-order kinetics models .
Q. How should researchers design assays to evaluate the compound’s hydrogen-bonding interactions in solution?
- Methodological Answer : Use isothermal titration calorimetry (ITC) to measure binding enthalpies with model acceptors (e.g., DMSO or water). Complement with 2D NOESY to identify intermolecular NOEs in D2O/CD3OD mixtures. Computational docking (AutoDock Vina) can predict interaction sites, validated by mutagenesis studies if applicable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
